N-Nitrosoanatabine
CAS No.: 887407-16-1
Cat. No.: VC20753505
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 887407-16-1 |
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Molecular Formula | C10H11N3O |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 3-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine |
Standard InChI | InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2 |
Standard InChI Key | ZJOFAFWTOKDIFH-UHFFFAOYSA-N |
SMILES | C1C=CCN(C1C2=CN=CC=C2)N=O |
Canonical SMILES | C1C=CCN(C1C2=CN=CC=C2)N=O |
Chemical Structure and Formation
N-Nitrosoanatabine is chemically defined as 1-nitroso-1,2,3,4-tetrahydro-2,3'-bipyridyl, featuring a distinctive molecular structure created through the nitrosation of anatabine . This process occurs naturally during tobacco curing and processing, as well as during the smoking of tobacco products .
The formation pathway involves the N-nitrosation of anatabine, which is one of the minor tobacco alkaloids present in harvested tobacco. This nitrosation reaction essentially combines the plant's natural alkaloids with nitrate to form the nitrosamine compound . The specific pathway can be represented as:
Anatabine + Nitrosating Agent → N-Nitrosoanatabine
This transformation typically occurs after tobacco harvesting and continues during various processing stages, with additional formation possibly occurring during tobacco combustion in smoking products .
Analytical Detection and Quantification Methods
Researchers employ several sophisticated analytical techniques to detect and quantify N-Nitrosoanatabine in tobacco products and biological samples. These methods have been essential for understanding the prevalence and concentration of this compound in various matrices.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) has proven suitable for N-Nitrosoanatabine analysis in tobacco samples . This technique allows for effective separation of the compound from complex matrices. Similarly, gas chromatography (GC) has been successfully employed for the determination of N-Nitrosoanatabine in tobacco products . Notably, chiral stationary phase gas chromatography with nitrosamine-selective detection has been particularly valuable for distinguishing between different enantiomers of N-Nitrosoanatabine .
Mass Spectrometry Applications
For biological monitoring and research studies, liquid chromatography–tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique. Researchers have utilized automated solid-phase extraction coupled to isotope dilution liquid chromatography–tandem mass spectrometry to measure total tobacco-specific nitrosamines, including N-Nitrosoanatabine, in urine samples . This approach offers high sensitivity and specificity, making it suitable for detecting trace amounts of N-Nitrosoanatabine in complex biological matrices.
Sample Preparation
Solid phase extraction (SPE) has proven effective for isolating and concentrating N-Nitrosoanatabine prior to instrumental analysis . This sample preparation technique helps reduce matrix effects and improves detection sensitivity. N-Nitrosoanatabine reference standards have been developed to facilitate analytical method development and validation .
Table 1: Analytical Methods for N-Nitrosoanatabine Detection
Method | Application | Key Characteristics |
---|---|---|
High-Performance Liquid Chromatography | Analysis in tobacco products | Effective separation of complex mixtures |
Gas Chromatography | Enantiomeric determination | High sensitivity with selective detection |
Liquid Chromatography-Tandem Mass Spectrometry | Biological monitoring | Superior sensitivity for trace detection |
Solid Phase Extraction | Sample preparation | Effective isolation and concentration |
Enantiomeric Composition
One of the most intriguing aspects of N-Nitrosoanatabine chemistry is its chirality. Research has demonstrated that N-Nitrosoanatabine possesses a chiral center at the 2'-position, resulting in distinct enantiomers . Studies employing chiral stationary phase gas chromatography with nitrosamine-selective detection have revealed important insights into the enantiomeric distribution of this compound in tobacco products.
Research findings indicate that the (S)-enantiomer of N-Nitrosoanatabine predominates significantly in tobacco products, comprising 82.6 ± 1.44% (standard deviation, n=12) of the total N-Nitrosoanatabine content . This pronounced enantiomeric preference provides valuable insights into the formation mechanisms of N-Nitrosoanatabine in tobacco. The levels of (S)-N-Nitrosoanatabine have been found to generally parallel those of the corresponding secondary amine, anatabine, strongly suggesting a precursor-product relationship .
Table 2: Enantiomeric Composition of Tobacco-Specific Nitrosamines in Tobacco Products
Nitrosamine | (S)-Enantiomer (%) | Standard Deviation | Sample Size |
---|---|---|---|
N-Nitrosoanatabine | 82.6 | ±1.44 | 12 |
N-Nitrosonornicotine | 75.0 | ±8.83 | 12 |
This enantiomeric distribution pattern provides new insights into the structural characteristics and formation pathways of tobacco-specific nitrosamines in tobacco products, with potential implications for understanding their biological activity and toxicological properties .
Synthesis of Radiolabeled N-Nitrosoanatabine
To facilitate detailed research into the biological behavior of N-Nitrosoanatabine, scientists have developed methods for synthesizing radiolabeled versions of this compound. The availability of radiolabeled N-Nitrosoanatabine has significantly advanced research capabilities, enabling more precise studies of its tissue distribution and metabolism.
Researchers have successfully synthesized (+)[5-3H]N-Nitrosoanatabine through a multi-step process . The synthesis pathway involved:
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Initial condensation of 5-bromo-3-pyridine-carboxaldehyde with ethyl carbamate
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Diels-Alder reaction with 1,4-butadiene to generate the racemic anatabine ring system
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Hydrolysis followed by reduction with LiAlT4
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Final nitrosation to yield the radiolabeled compound
This synthetic approach produced (+)[5-3H]N-Nitrosoanatabine with a 60% yield, specific activity of 266 mCi/mmol, and radiochemical purity exceeding 99% . The development of such radiolabeled compounds has been instrumental in advancing studies on tobacco-specific nitrosamines, enabling researchers to conduct in-depth analyses of their biological behavior and toxicological properties.
Occurrence and Exposure Assessment
N-Nitrosoanatabine has been detected in various tobacco products, including unburned tobacco, cigarette smoke, smokeless tobacco products like chewing tobacco and snuff, and potentially in some newer nicotine delivery systems . The compound's presence in these products represents a potential source of human exposure.
Biomonitoring studies have employed sophisticated analytical techniques to measure N-Nitrosoanatabine and other tobacco-specific nitrosamines in biological samples from tobacco users . These studies help assess human exposure levels and understand how different tobacco use patterns may influence N-Nitrosoanatabine concentrations in the body.
Table 3: N-Nitrosoanatabine Occurrence in Tobacco Products
Product Type | Relative Presence | Detection Method |
---|---|---|
Unburned tobacco | Substantial quantities | GC with nitrosamine-selective detection |
Cigarette smoke | Present | Various analytical methods |
Smokeless tobacco | Present | Chromatographic techniques |
Electronic cigarettes | Potential trace amounts | Under investigation |
Toxicological Considerations
While the search results provide limited specific information on the toxicological properties of N-Nitrosoanatabine, it is important to consider this compound within the broader context of tobacco-specific nitrosamines, which are known to include potent carcinogens . The tobacco-specific nitrosamines N-Nitrosonornicotine and nicotine-derived nitrosamine ketone are classified as the most carcinogenic members of this group, with N-Nitrosonornicotine designated as a Group 1 carcinogen .
The structural similarity between N-Nitrosoanatabine and other tobacco-specific nitrosamines suggests potential toxicological concerns, though specific studies on N-Nitrosoanatabine's carcinogenicity appear to be less extensive than those for other TSNAs. The synthesis of radiolabeled N-Nitrosoanatabine has been motivated by the need for "in-depth assays in laboratory animals other than the rat" and for "delineation of its tissue distribution and metabolism" .
Such research is essential for structure-activity comparisons with other tobacco-specific nitrosamines and for comprehensive assessment of potential human health risks associated with N-Nitrosoanatabine exposure. The continued investigation of this compound's toxicological properties represents an important area for future research.
Research Challenges and Future Directions
Despite advances in understanding N-Nitrosoanatabine, several research challenges and opportunities remain. Future research directions might include:
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Comprehensive toxicological assessment of N-Nitrosoanatabine to more definitively characterize its carcinogenic potential
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Further investigation of N-Nitrosoanatabine metabolism and its potential biological mechanisms of action
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Expanded biomonitoring studies to better understand human exposure patterns across different tobacco product types
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Exploration of strategies to reduce N-Nitrosoanatabine formation in tobacco products
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Investigation of potential synergistic effects between N-Nitrosoanatabine and other tobacco constituents
Such research would contribute to a more comprehensive understanding of N-Nitrosoanatabine and its significance within the complex mixture of chemicals present in tobacco products.
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